molecular formula C24H34N2O3 B8122063 (S)-2-Amino-n-(2,2-diethoxyethyl)-n-phenethyl-4-phenylbutanamide CAS No. 1222068-67-8

(S)-2-Amino-n-(2,2-diethoxyethyl)-n-phenethyl-4-phenylbutanamide

Cat. No.: B8122063
CAS No.: 1222068-67-8
M. Wt: 398.5 g/mol
InChI Key: PIKWCHBCUSXDCP-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-n-(2,2-diethoxyethyl)-n-phenethyl-4-phenylbutanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a phenethyl group, and a phenylbutanamide backbone. Its chemical properties and reactivity make it a subject of interest in synthetic chemistry and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-n-(2,2-diethoxyethyl)-n-phenethyl-4-phenylbutanamide typically involves multiple steps, starting from readily available precursors. One common approach is the diastereoselective allylation of aldehydes using scandium triflate as a catalyst. This method ensures high diastereoselectivity and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of scalable and cost-effective reagents and catalysts is crucial for industrial applications. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is essential to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-n-(2,2-diethoxyethyl)-n-phenethyl-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-n-(2,2-diethoxyethyl)-n-phenethyl-4-phenylbutanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-n-(2,2-diethoxyethyl)-n-phenethyl-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-n-(2,2-diethoxyethyl)-n-phenethyl-4-phenylbutanamide is unique due to its specific structural features, such as the combination of an amino group, phenethyl group, and phenylbutanamide backbone. These features confer distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(2-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O3/c1-3-28-23(29-4-2)19-26(18-17-21-13-9-6-10-14-21)24(27)22(25)16-15-20-11-7-5-8-12-20/h5-14,22-23H,3-4,15-19,25H2,1-2H3/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKWCHBCUSXDCP-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN(CCC1=CC=CC=C1)C(=O)C(CCC2=CC=CC=C2)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(CN(CCC1=CC=CC=C1)C(=O)[C@H](CCC2=CC=CC=C2)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101156083
Record name (αS)-α-Amino-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)benzenebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222068-67-8
Record name (αS)-α-Amino-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)benzenebutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222068-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Amino-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)benzenebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.